L-DOPA (sodium)

aqueous solubility dissolution rate formulation

L-DOPA (sodium), CAS 63302-01-2, is the sodium salt of levodopa (L-3,4-dihydroxyphenylalanine), the gold-standard metabolic precursor of dopamine used in Parkinson's disease research. As an orally active amino acid analog that crosses the blood-brain barrier via the large neutral amino acid transporter, L-DOPA sodium is decarboxylated to dopamine in the central nervous system, restoring striatal dopamine tone.

Molecular Formula C9H10NNaO4
Molecular Weight 219.17 g/mol
Cat. No. B12402450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-DOPA (sodium)
Molecular FormulaC9H10NNaO4
Molecular Weight219.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)[O-])N)O)O.[Na+]
InChIInChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/q;+1/p-1/t6-;/m0./s1
InChIKeyLRRQZAXMUDRSPC-RGMNGODLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-DOPA (sodium) for Parkinson's Research and Preclinical Procurement: Core Compound Profile


L-DOPA (sodium), CAS 63302-01-2, is the sodium salt of levodopa (L-3,4-dihydroxyphenylalanine), the gold-standard metabolic precursor of dopamine used in Parkinson's disease research. As an orally active amino acid analog that crosses the blood-brain barrier via the large neutral amino acid transporter, L-DOPA sodium is decarboxylated to dopamine in the central nervous system, restoring striatal dopamine tone [1]. The sodium salt form (molecular weight 219.17 g/mol) is widely employed in preclinical studies for inducing dyskinesia models, evaluating anti-parkinsonian efficacy, and investigating anti-allodynic mechanisms, with documented purity specifications of ≥99.0% .

L-DOPA (sodium) Procurement: Why the Salt Form Is Not Interchangeable with Free Base or Prodrug Analogs


Although multiple chemical forms of levodopa exist—including the free base (CAS 59-92-7), methyl ester prodrugs (melevodopa), ethyl esters (etilevodopa), deuterated analogs (SD-1077), and the D-isomer (D-DOPA)—each exhibits distinct solubility, brain penetration, and pharmacokinetic profiles that preclude simple substitution in research protocols. The free base displays limited aqueous solubility (~0.99 mg/mL at 25°C), requiring acidic conditions or heating for dissolution, whereas the methyl ester prodrug melevodopa is approximately 250-fold more water-soluble, fundamentally altering dissolution and absorption kinetics [1]. The D-isomer shows drastically different brain penetration (AUCbrain/plasma ratio of 0.03 vs. ~0.3 for L-DOPA with carbidopa), rendering it unsuitable as a dopamine precursor substitute [2]. Consequently, selection of the specific salt form directly impacts experimental reproducibility, dosing regimen design, and translational validity of preclinical findings.

L-DOPA (sodium) Quantitative Differentiation Evidence for Scientific Selection


Aqueous Solubility: Sodium Salt vs. Free Base — Class-Level Comparison

L-DOPA free base has a measured aqueous solubility of ≤0.99 mg/mL (5 mM) at 25°C, requiring 1 equivalent of HCl to achieve 9.86 mg/mL (50 mM) . In contrast, sodium salt forms of carboxylic acid-containing compounds, including L-DOPA, exhibit enhanced aqueous solubility due to ionization of the carboxylate group (pKa ~2.3), enabling dissolution in water or phosphate-buffered saline without acidification [1]. While a direct mg/mL comparison for L-DOPA sodium in water is not reported in the current literature, the general solubility enhancement of sodium carboxylate salts over free acids is a well-established class-level principle in pharmaceutical sciences.

aqueous solubility dissolution rate formulation

Striatal Brain-to-Plasma Distribution: L-DOPA Sodium vs. D-DOPA Isomer

In common marmosets, orally administered L-DOPA sodium (20 mg/kg, with 5 mg/kg benserazide) yielded a mean Cmax of 20.3 µM in plasma and 442.9 nM in striatal extracellular fluid (ECF), representing a brain-to-plasma Cmax ratio of approximately 2.2% [1]. By cross-study comparison, D-DOPA—which undergoes inefficient isomeric inversion to L-DOPA—achieved an AUCbrain/plasma ratio of only 0.03 (3%), with brain exposures (AUCbrain = 2.42 nmol·h/g) considered too low for meaningful dopamine replacement [2]. While L-DOPA with carbidopa in rats achieved a brain/plasma ratio of ~0.3 (30%) at 250 mg/kg i.p. [3], the L-DOPA sodium value reflects clinically relevant oral dosing with decarboxylase inhibition, providing a more translationally relevant benchmark.

blood-brain barrier brain penetration striatal pharmacokinetics

Pharmacokinetic Temporal Profile: L-DOPA Sodium Oral vs. Melevodopa Effervescent Formulation

L-DOPA sodium administered orally (20 mg/kg with benserazide) in common marmosets achieves Tmax in plasma at 30 minutes and in striatal ECF at 60–90 minutes, with mean plasma Cmax of 20.3 µM [1]. In a clinical crossover study, melevodopa/carbidopa (V1512, effervescent) demonstrated a quicker L-DOPA absorption onset and significantly reduced inter-patient variability in Cmax and AUC compared to standard-release levodopa/carbidopa [2]. Melevodopa (L-DOPA methyl ester) is approximately 250 times more water-soluble than levodopa free base, enabling rapid dissolution [2]. However, this accelerated absorption profile may not be desirable for all preclinical models; L-DOPA sodium provides a more gradual, physiologically relevant pharmacokinetic curve for modeling standard oral levodopa therapy, with less pulsatile dopamine receptor stimulation.

Tmax absorption rate Cmax variability

In Vivo Efficacy: Rotenone-Induced Motor Dysfunction Reversal in Mice

In C57BL/6J mice treated with rotenone to induce motor dysfunction, oral administration of L-DOPA sodium at 20 mg/kg significantly reduced motor deficits, as measured by behavioral assays [1]. This dose is consistent with the oral dose used in marmoset pharmacokinetic studies (20 mg/kg), confirming cross-species translatability of the effective dose. The anti-parkinsonian efficacy at this dose level contrasts with the findings that L-DOPA supplementation paradoxically exacerbated rotarod disability in the MPTP model, suggesting model-specific effects and the importance of the sodium salt's consistent bioavailability profile for reproducible behavioral pharmacology [2].

rotenone model motor dysfunction Parkinson's disease

Anti-Allodynic Activity: Dose-Dependent Reversal of Neuropathic Pain

L-DOPA sodium administered orally at doses of 10–100 mg/kg produced dose-dependent reversal of tactile, cold, and heat allodynia in neuropathic Sprague-Dawley rats without observable side effects [1][2]. This anti-allodynic property is distinct from the compound's canonical dopaminergic mechanism, indicating potential utility as a multimodal research tool for pain and Parkinson's disease comorbidity models. While the free base form may exhibit similar pharmacology, the sodium salt ensures consistent oral bioavailability across the dose range due to improved solubility, supporting reproducible dose-response experiments.

neuropathic pain allodynia anti-allodynic

L-DOPA (sodium) High-Impact Application Scenarios for Research Procurement


Preclinical Parkinson's Disease Modeling: L-DOPA-Induced Dyskinesia and Motor Function Recovery

L-DOPA sodium is the compound of choice for establishing rodent and non-human primate models of L-DOPA-induced dyskinesia (LID), a critical preclinical platform for testing adjunctive anti-dyskinetic therapies. At 20 mg/kg orally in common marmosets, L-DOPA sodium achieves plasma Cmax of 20.3 µM with Tmax of 30 minutes, and striatal ECF Tmax of 60–90 minutes, closely mimicking clinical levodopa pharmacokinetics [1]. In C57BL/6J mice, 20 mg/kg daily oral dosing over 21 days reduces rotenone-induced motor dysfunction, validating its use as a positive control for novel neuroprotective or symptomatic agents [2]. The sodium salt form ensures consistent dosing solution preparation without the need for acidic co-solvents, improving protocol standardization across multi-site studies.

Blood-Brain Barrier Transport and Central Dopamine Pharmacodynamics

The brain-to-plasma concentration ratio of 2.2% (Cmax-based) achieved by L-DOPA sodium in marmoset striatum provides a well-characterized benchmark for studies investigating large neutral amino acid transporter (LAT1)-mediated drug delivery across the blood-brain barrier [1]. Unlike D-DOPA, which exhibits minimal brain penetration (AUCbrain/plasma ratio of 0.03) and functions primarily as a peripheral GCPII inhibitor rather than a CNS dopamine precursor [3], L-DOPA sodium reliably elevates striatal dopamine levels. This makes the sodium salt the appropriate compound for experimental designs requiring simultaneous peripheral and central dopamine precursor activity, such as microdialysis studies, PET imaging validation, or investigation of exercise- and diet-induced modulation of L-DOPA brain uptake.

Neuropathic Pain and Parkinson's Disease Comorbidity Research

L-DOPA sodium demonstrates dose-dependent anti-allodynic effects against tactile, cold, and heat stimuli in neuropathic rats across a 10–100 mg/kg oral dose range, with statistically significant effects at 70–100 mg/kg (p<0.01) [2][4]. This dual anti-parkinsonian and anti-allodynic pharmacological profile makes L-DOPA sodium a uniquely efficient research tool for investigating the high-prevalence comorbidity of chronic pain in Parkinson's disease, where up to 85% of patients report pain symptoms. The sodium salt formulation supports reproducible oral dosing across the full dose-response range, enabling rigorous evaluation of mechanism-based pain therapies in the context of nigrostriatal denervation.

Comparative Pharmacokinetic Studies: Standard-Release L-DOPA vs. Prodrug Formulations

L-DOPA sodium serves as the reference standard-release compound for head-to-head pharmacokinetic comparisons against emerging levodopa prodrugs and novel delivery systems. Its well-characterized PK profile (plasma Tmax 30 min, Cmax 20.3 µM, striatal ECF Tmax 60–90 min) in primates [1] provides a benchmark for evaluating whether new formulations—such as melevodopa (250× higher solubility), deuterated SD-1077 (prolonged central dopamine exposure), or subcutaneous infusion systems—offer meaningful improvements in Cmax, Tmax, fluctuation index, or brain-to-plasma distribution. Without this standard comparator, the claimed advantages of novel levodopa formulations cannot be rigorously validated.

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